molecular formula C11H12N6 B14946049 1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine

1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B14946049
M. Wt: 228.25 g/mol
InChI Key: GHTFWHAIZFXIOJ-UHFFFAOYSA-N
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Description

1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine is a chemical compound with the molecular formula C11H12N6. It belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of 1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine involves several steps. One common method includes the reaction of 1-ethyl-1H-benzo[d]imidazole-2-amine with 4H-1,2,4-triazole under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions. .

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H12N6

Molecular Weight

228.25 g/mol

IUPAC Name

1-ethyl-N-(1,2,4-triazol-4-yl)benzimidazol-2-amine

InChI

InChI=1S/C11H12N6/c1-2-17-10-6-4-3-5-9(10)14-11(17)15-16-7-12-13-8-16/h3-8H,2H2,1H3,(H,14,15)

InChI Key

GHTFWHAIZFXIOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NN3C=NN=C3

Origin of Product

United States

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